molecular formula C7H11N3O2 B1293099 5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one CAS No. 1142201-84-0

5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one

Cat. No. B1293099
CAS RN: 1142201-84-0
M. Wt: 169.18 g/mol
InChI Key: GSQLRVMHRMUSFO-UHFFFAOYSA-N
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Description

The compound “5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has a hydroxy group (-OH) at the 6th position, a methyl group (-CH3) at the 1st position, and a 2-aminoethyl group (-CH2-CH2-NH2) at the 5th position .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amino group might be involved in nucleophilic substitution reactions, and the hydroxy group could potentially be involved in elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an amino group and a hydroxy group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Antimicrobial Applications

The compound “5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one” has been used in the synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Peptide Nucleic Acid (PNA) Synthesis

The compound “5-(2-aminoethyl)-3-methyl-1H-pyrimidine-2,4-dione” is a key intermediate in the synthesis of all standard PNA monomers. PNA oligonucleotide conjugates are attracting immense interest currently because of their use in the biomedical and diagnostic field as antigene and molecular sensors .

Nanocellulose Aerogels

The compound “5-(2-aminoethyl)-3-methyl-1H-pyrimidine-2,4-dione” has been used in the fabrication of amine-modified spherical nanocellulose aerogels. These aerogels could potentially be applied to capture CO2 via covalent bonding .

Modulation of Store-Operated Calcium Entry (SOCE)

The compound “5-(2-aminoethyl)-3-methyl-1H-pyrimidine-2,4-dione” is a known modulator of SOCE. Enhanced SOCE has been associated with several cancers, and mutations in STIM and Orai have been linked to immunodeficiency, autoimmune, and muscular diseases .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrimidine derivatives are often involved in biological processes, as pyrimidines are part of the structure of nucleotides, the building blocks of DNA and RNA .

Future Directions

The study of pyrimidine derivatives is a significant area of research in medicinal chemistry, given their presence in biological molecules like DNA and RNA. This compound, with its specific substitutions, could potentially be explored for various biological activities .

properties

IUPAC Name

5-(2-aminoethyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-6(11)5(2-3-8)4-9-7(10)12/h4H,2-3,8H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLRVMHRMUSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649307
Record name 5-(2-Aminoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one

CAS RN

1142201-84-0
Record name 5-(2-Aminoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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